(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid

Übersicht

Beschreibung

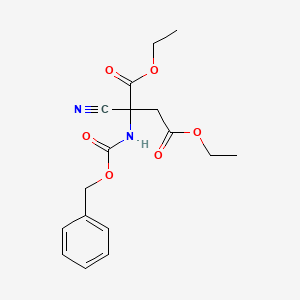

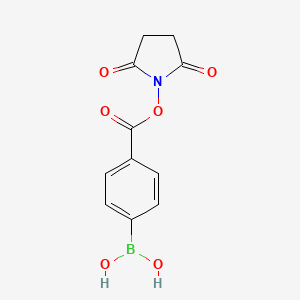

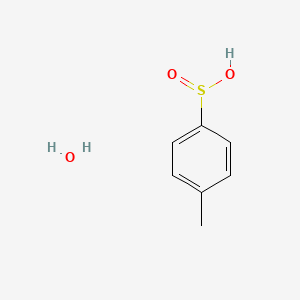

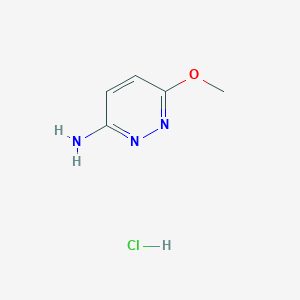

“(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H10BNO6 . It has a molecular weight of 263.01 g/mol . This compound is used in research and is not intended for human or veterinary use .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-carboxyphenylboronic acid with N-hydroxysuccinimide (NHS) in N,N-dimethylformamide (DMF). The mixture is cooled in an ice bath while stirring. N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) is added, and the reaction is stirred overnight at room temperature . The mixture is then poured into dichloromethane and washed with HCl and NaHCO3 successively and dried over anhydrous MgSO4. The solvent is evaporated under reduced pressure to obtain the product .

Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further attached to a carbonyl group. This carbonyl group is linked to a dioxopyrrolidinyl group through an oxygen atom .

Physical And Chemical Properties Analysis

The compound has a predicted density of 1.51±0.1 g/cm3 . The boiling point is predicted to be 483.0±55.0 °C . The compound is stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Organic Electronics and OLEDs

Boronic acid-based materials, including derivatives of phenylboronic acid, have been explored for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). The structural design and synthesis of boronic acid derivatives aim to improve the performance of OLEDs, with some compounds showing promise as 'metal-free' infrared emitters, potentially expanding the utility of OLED technology into new areas of application (Squeo & Pasini, 2020).

Drug Discovery and Medical Imaging

In the realm of drug discovery, boronic acids have been identified as key functional groups in the development of inhibitors targeting carbonic anhydrase, an enzyme implicated in various diseases. Structure-based drug design utilizing boronic acids has led to advancements in understanding the binding and selectivity for different isoforms of the enzyme, highlighting the therapeutic potential of boronic acid derivatives in managing conditions such as neuropathic pain and tumor imaging (Supuran, 2017).

Material Science and Supramolecular Chemistry

Phosphonic acids, closely related to boronic acids, find applications in the design of supramolecular materials, drug delivery systems, and surface functionalization. Their ability to form strong coordinative bonds with metal ions is exploited in the creation of hybrid materials and for bone targeting, showcasing the versatility of boron-containing compounds in advanced material applications (Sevrain et al., 2017).

Chemical Sensors

Boronic acid derivatives have been utilized in the development of chemical sensors with high affinity and selectivity, particularly for recognizing carbohydrates and catecholamines. The double recognition sites of some boronic acid sensors enable synergistic interactions that significantly enhance their binding properties, offering new tools for biochemical analysis and diagnostics (Bian et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of the compound (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acidBoronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, which can lead to changes in the protein’s function

Biochemical Pathways

Boronic acids can participate in various biochemical reactions, including esterification and condensation . The impact on downstream effects would depend on the specific target and the nature of the interaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with targets. The compound should be stored in an inert atmosphere at 2-8°C .

Eigenschaften

IUPAC Name |

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO6/c14-9-5-6-10(15)13(9)19-11(16)7-1-3-8(4-2-7)12(17)18/h1-4,17-18H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFNIEJAKSXKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3106452.png)

![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)

![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B3106511.png)